(3-Methyl-d3-amino)propionitrile
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Overview
Description
Preparation Methods
The synthesis of (3-Methyl-d3-amino)propionitrile involves the reaction of ammonia with acrylonitrile . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
(3-Methyl-d3-amino)propionitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Methyl-d3-amino)propionitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-d3-amino)propionitrile involves its interaction with specific molecular targets and pathways. For instance, in metabolic studies, the compound can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation within biological systems . The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
(3-Methyl-d3-amino)propionitrile can be compared with other similar compounds such as:
3-(Methylamino)propionitrile: This compound has a similar structure but lacks the deuterium labeling, making it less suitable for certain types of metabolic studies.
N-Methyl-β-alaninenitrile: Another similar compound used in synthetic chemistry and metabolic research.
Properties
IUPAC Name |
3-(trideuteriomethylamino)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIJBMUBHBAUET-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662089 |
Source
|
Record name | 3-[(~2~H_3_)Methylamino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216852-82-2 |
Source
|
Record name | 3-[(~2~H_3_)Methylamino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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